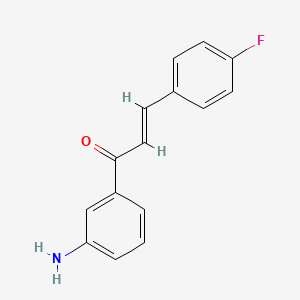

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Beschreibung

(2E)-1-(3-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging a 3-aminophenyl (ring A) and a 4-fluorophenyl (ring B) group. The amino group at the meta position of ring A and the fluorine at the para position of ring B confer distinct electronic and steric properties, making this compound a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. Chalcones are widely investigated for their antimicrobial, antiviral, and anticancer activities, with substituents on aromatic rings critically influencing their bioactivity .

Eigenschaften

IUPAC Name |

(E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H,17H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYOMUYFYVRVAP-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-aminobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the amino and fluorine groups under mild conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated ketones and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Organic Synthesis : (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation to form quinones and reduction to saturated ketones, makes it valuable in synthetic organic chemistry.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents. Studies have shown its effectiveness against various bacterial strains, suggesting potential therapeutic applications.

- Anticancer Activity : Preliminary investigations into its anticancer properties reveal that this compound can inhibit the proliferation of cancer cells. The mechanism is believed to involve modulation of cell signaling pathways related to apoptosis and cell growth.

Medicine

- Lead Compound in Drug Development : The unique structural features of this chalcone derivative position it as a lead compound for further drug development. Its biological activities warrant extensive pharmacological studies to explore its potential as a therapeutic agent against various diseases .

Industry

- Material Science : In industrial applications, this compound is utilized in the development of new materials with specific chemical properties. Its reactivity allows for the modification of polymeric materials and the creation of functionalized surfaces.

Wirkmechanismus

The mechanism of action of (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the amino and fluorine groups allows for specific interactions with biological molecules, influencing pathways related to cell growth, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Chalcones sharing the α,β-unsaturated ketone core but differing in substituent positions and functional groups are compared below. Key analogs include:

Key Observations :

- Amino vs. Hydroxyl Groups: The 3-aminophenyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to hydroxylated analogs like cardamonin. However, cardamonin’s dual hydroxyl groups at ortho/para positions maximize interactions with Mpro’s active site, contributing to its superior IC₅₀ .

- Fluorine Substitution : Fluorine at the para position of ring B (common in 2j, PAAPF, and the target compound) improves metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .

- Halogen Effects : Bromine or iodine at ring A’s meta position (e.g., 2j) enhances steric bulk and polarizability, but substitution with less electronegative groups (e.g., methoxy in 2p) reduces potency .

Biologische Aktivität

Overview

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activities that warrant detailed exploration. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound, particularly the amino and fluorine substituents, enhance its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂FNO |

| Molecular Weight | 241.26 g/mol |

| Melting Point | Not specified |

| CAS Number | 952578-24-4 |

| LogP (Octanol-Water Partition Coefficient) | 2.5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Modulation : It influences pathways related to apoptosis and cell growth by binding to receptors and altering their activity.

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. Studies have shown:

- In Vitro Studies : The compound demonstrated significant cytotoxicity in breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cell growth. For instance, similar compounds have shown IC50 values ranging from 5 µM to 15 µM against sensitive cancer cell lines .

Antimicrobial Activity

Chalcone derivatives are recognized for their antimicrobial properties. This specific compound has been explored for its efficacy against:

- Bacterial Strains : It has shown potential in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with studies indicating a concentration-dependent effect on bacterial cell viability .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in various studies:

- Cytokine Production : It has been reported to reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting a role in managing inflammatory diseases .

Case Studies

- Antiproliferative Activity : A study assessed the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Antimicrobial Efficacy : In another investigation, the compound was tested against various bacterial strains. The findings revealed that it inhibited bacterial growth effectively, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Question

- XRD analysis : Confirms E-configuration via dihedral angles between aromatic rings (typically 15–30°) and planar geometry of the α,β-unsaturated ketone .

- NMR : H NMR shows coupling constants () for the enone system. C NMR identifies carbonyl resonance at ~190 ppm .

- IR : Stretching frequencies at ~1650 cm (C=O) and ~1600 cm (C=C) .

How do computational methods (e.g., DFT) predict the reactivity and stability of this compound?

Advanced Research Question

- HOMO-LUMO analysis : Calculated using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. A small HOMO-LUMO gap (<4 eV) suggests high reactivity, correlating with electrophilic substitution at the 3-aminophenyl group .

- Global reactivity descriptors : Chemical hardness (η) and electrophilicity index (ω) derived from ionization potential and electron affinity quantify nucleophilic/electrophilic sites .

- TD-DFT : Predicts UV-Vis absorption spectra (λ ~350 nm) with good agreement (<5% error) with experimental data .

What methodologies assess the antimicrobial activity of this chalcone derivative?

Advanced Research Question

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >10 mm indicate potency .

- MIC determination : Broth microdilution methods (concentration range: 1–100 µg/mL). The 4-fluorophenyl group enhances lipid bilayer penetration, improving activity .

- Controls : Include ciprofloxacin and DMSO blanks to validate results .

How does substitution at the 3-aminophenyl and 4-fluorophenyl positions influence nonlinear optical (NLO) properties?

Advanced Research Question

- Hyperpolarizability (β) : Measured via electric-field-induced second-harmonic generation (EFISH). The electron-donating NH and electron-withdrawing F groups enhance β values (>10 esu), making it suitable for NLO materials .

- Comparative studies : Analogues with Cl or OCH substituents show lower β due to reduced charge transfer efficiency .

How can discrepancies between experimental and computational bond lengths/angles be resolved?

Advanced Research Question

- Error analysis : Compare XRD-measured bond lengths (e.g., C=O at 1.23 Å) with DFT-optimized values. Discrepancies >0.05 Å may arise from solvent effects or basis set limitations .

- Thermal ellipsoid modeling : Identify dynamic disorders in crystal structures that DFT static calculations overlook .

What solvent systems optimize recrystallization without compromising stereochemical integrity?

Basic Research Question

- Binary solvent mixtures : Ethanol/water (7:3) or chloroform/hexane (1:1) yield high-quality single crystals. Slow evaporation at 4°C minimizes Z-isomer formation .

- Crystal packing : π-π stacking between fluorophenyl rings stabilizes the lattice, confirmed via Hirshfeld surface analysis .

How does temperature affect the kinetic vs. thermodynamic control of the Claisen-Schmidt reaction?

Advanced Research Question

- Low temperature (25°C) : Favors kinetic product (Z-isomer) due to faster enolate formation.

- Reflux conditions (80°C) : Thermodynamic control dominates, favoring the E-isomer. Activation energy barriers (~50 kJ/mol) calculated via Eyring plots guide optimal conditions .

What strategies mitigate fluorescence quenching in UV-Vis analysis of this compound?

Advanced Research Question

- Solvent polarity : Use non-polar solvents (e.g., cyclohexane) to reduce excited-state relaxation.

- Concentration optimization : Maintain <10 M to avoid aggregation-induced quenching .

How do intermolecular interactions in the crystal lattice influence physicochemical stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.